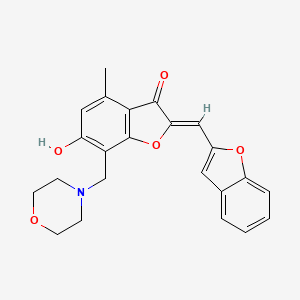

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one

Description

The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one is a benzofuran derivative characterized by a Z-configured benzylidene moiety, a hydroxy group at position 6, a methyl group at position 4, and a morpholin-4-ylmethyl substituent at position 5. The morpholine group enhances solubility due to its polar nature, while the benzofuran backbone contributes to π-π stacking interactions in biological targets.

Properties

IUPAC Name |

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5/c1-14-10-18(25)17(13-24-6-8-27-9-7-24)23-21(14)22(26)20(29-23)12-16-11-15-4-2-3-5-19(15)28-16/h2-5,10-12,25H,6-9,13H2,1H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDKNBKVXKQGFA-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN5CCOCC5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN5CCOCC5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the hydroxy and morpholinylmethyl groups. The key steps include:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

Addition of the Morpholinylmethyl Group: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced using reagents like morpholine and formaldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Rhodium-Catalyzed Cyclization

-

Reagents/Conditions : Propargyl alcohols, aryl boronic acids, rhodium catalysts, toluene sulfonic acid, tetrahydrofuran/water.

-

Mechanism : β-carborhodation, hydrolysis, and Bronsted-acid-mediated cyclization.

-

Yield : High yields for substrates with electron-donating groups .

Ruthenium-Catalyzed Annulation

-

Reagents/Conditions : Alkynes, m-hydroxybenzoic acids, ruthenium catalysts, magnesium acetate, γ-valerolactone.

-

Mechanism : C–H alkenylation followed by oxygen-induced annulation via aerobic oxidation.

-

Yield : Lower yields with electron-withdrawing substituents (e.g., Cl, Br) .

Formation of the (2Z)-Methylidene Group

The methylidene group is introduced via alkenylation pathways:

Rhodium-Catalyzed C–H Activation

-

Reagents/Conditions : 1,3-diynes, N-benzoxyacetamide, rhodium catalysts, NaOPiv·H₂O, dichloromethane.

-

Mechanism : C–H activation, migratory insertion, protonation, and intramolecular substitution.

Copper-Catalyzed Coupling

-

Reagents/Conditions : Substituted alkenes, copper acetylide, DBU, DMF.

-

Mechanism : Generation of copper acetylide intermediates followed by reductive elimination.

Morpholin Substitution

The morpholin-4-ylmethyl group is introduced via nucleophilic substitution:

Lewis-Acid-Catalyzed Reaction

-

Reagents/Conditions : Boron trifluoride diethyl etherate, 2,4-diyn-1-ols, dicarbonyl compounds, potassium carbonate.

-

Mechanism : Propargylation followed by intramolecular cyclization and isomerization.

Palladium-Catalyzed Annulation

-

Reagents/Conditions : Nitroarenes, o-alkynylphenols, palladium catalysts, triphenylphosphine, iodine.

-

Mechanism : Oxidative addition, C–H palladation, and reductive elimination.

Hydroxyl Group Reactivity

The hydroxyl group at position 6 participates in:

-

Oxidation : Conversion to ketones via oxidants like PIDA.

-

Protection/Deprotection : Commonly via silylation or esterification.

Methylidene Group Stability

Mechanistic Insights

-

Rhodium-Catalyzed Pathways : Involve C–H activation, migratory insertion, and cyclization steps, critical for forming the benzofuran scaffold .

-

Ruthenium-Mediated Annulation : Depends on electron-donating groups for efficient oxygen-induced cyclization .

-

Stability of Methylidene Group : Retains (2Z)-configuration due to steric and electronic factors during synthesis .

Scientific Research Applications

The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one is a complex organic molecule that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores its applications in scientific research, particularly in medicinal chemistry, enzyme inhibition, and antifungal properties.

Structural Characteristics

The compound is characterized by:

- Dual Benzofuran Rings : These contribute to its biological activity and structural stability.

- Morpholine Moiety : This functional group may enhance solubility and bioavailability.

- Hydroxyl and Methyl Groups : These groups are critical for potential interactions with biological targets.

Medicinal Chemistry

The compound's structure allows for modifications that could lead to the development of analogues with enhanced biological activity. Research has shown that benzofuran derivatives often exhibit significant pharmacological properties, including:

- Antifungal Activity : Compounds similar in structure have demonstrated the ability to inhibit fungal growth, suggesting that this compound may also possess antifungal properties that warrant further investigation.

Enzyme Inhibition Studies

The presence of multiple functional groups in the compound suggests potential enzyme inhibitory activities. Similar compounds have been known to inhibit various enzymes, indicating that this molecule could target specific enzymes relevant to disease processes. Research could focus on:

- Identifying Enzyme Targets : Understanding which enzymes are inhibited can provide insights into the therapeutic applications of this compound.

Antifungal Properties

Given the significance of benzofuran cores in natural products with antifungal capabilities, studies could explore:

- Mechanisms of Action : Investigating how this compound interacts with fungal cells can elucidate its potential as an antifungal agent.

Table 1: Comparative Analysis of Similar Compounds

Interaction Studies

Understanding how (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as:

- Molecular Docking Studies : These can predict how the compound binds to target proteins.

Mechanism of Action

The mechanism of action of (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with five analogues, highlighting key structural differences and their implications for physicochemical properties and bioactivity:

Structure-Activity Relationship (SAR) Insights

- Position 6 (Hydroxy Group) : Critical for hydrogen bonding with biological targets. All compared compounds retain this group, suggesting its necessity for activity .

- Position 7: The morpholin-4-ylmethyl group in the target compound improves solubility and may facilitate interactions with polar residues in enzymes or receptors. Dimethylaminomethyl (Compound B) offers similar benefits but with reduced steric bulk .

- Methoxy (Compound C) and furan (Compound D) substituents alter electronic and steric profiles, impacting selectivity .

- Z-Configuration : The Z-geometry of the benzylidene moiety is conserved across all analogues, likely essential for maintaining planar conformation and optimal binding .

Physicochemical and Pharmacokinetic Profiles

Biological Activity

The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3(2H)-one , a derivative of benzofuran, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article explores its biological activity, synthesizing findings from various studies and reviews.

The structure of the compound features a benzofuran core, which is known for its versatility in medicinal chemistry. The presence of substituents at specific positions on the benzofuran ring significantly influences its biological activity. Research indicates that modifications can enhance anticancer properties and neuroprotective effects, making benzofuran derivatives a promising scaffold for drug development .

Anticancer Activity

Benzofuran derivatives, including the compound , have demonstrated significant anticancer properties. Studies have shown that they induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For instance, compounds similar to the one discussed have been observed to increase ROS levels in K562 leukemia cells, leading to apoptosis .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6 | K562 | 5 | Induction of apoptosis via ROS |

| 8 | HL60 | 0.1 | Mitochondrial dysfunction |

| 32a | MV4–11 | <1 | Interaction with α/β tubulin |

Neuroprotective Effects

Benzofuran derivatives have also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. They may exert neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells. The compound's structural characteristics allow it to penetrate the blood-brain barrier, enhancing its therapeutic potential .

Antimicrobial Properties

In addition to anticancer and neuroprotective activities, benzofuran derivatives exhibit antimicrobial effects. Recent studies have highlighted their efficacy against various bacterial strains, including Mycobacterium tuberculosis. The compound's ability to inhibit bacterial growth suggests a multifaceted therapeutic profile .

Case Studies

Several case studies provide insight into the biological activity of similar benzofuran derivatives:

- Study on Apoptosis Induction : A study demonstrated that a benzofuran derivative induced apoptosis in K562 cells through ROS generation, which was confirmed using flow cytometry techniques .

- Neuroprotective Potential : Research indicated that certain benzofuran derivatives could slow the progression of neurodegenerative disorders by reducing oxidative stress markers in neuronal cultures .

- Antimicrobial Efficacy : A series of synthesized benzofuran-3-carbohydrazide derivatives showed promising results against M. tuberculosis with MIC values as low as 2 µg/mL .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for this compound, particularly regarding substituent effects on yield and regioselectivity?

- Methodology : Use a base-mediated condensation reaction (e.g., NaH/THF at 0°C) to form the benzylidene moiety, as demonstrated in analogous benzofuran derivatives . Substituents on the aromatic ring (e.g., electron-withdrawing groups like halogens or electron-donating groups like methoxy) influence reactivity and regioselectivity. For example, bulky substituents may reduce yields due to steric hindrance .

- Example Table (Adapted from Analogous Syntheses) :

| Substituent (R) | Yield (%) | Reactivity Notes |

|---|---|---|

| 3,5-Cl₂ | 72 | Moderate steric effects |

| 4-OCH₃ | 85 | Enhanced electron density |

| 2-Br | 65 | Steric hindrance observed |

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound’s purity and structure?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm Z-configuration of the benzylidene group and morpholine substitution .

- HPLC-MS : Quantify purity (>95%) and detect impurities (e.g., unreacted intermediates) using reverse-phase C18 columns with acetonitrile/water gradients .

- XRD : Resolve crystal structure ambiguities (e.g., dihedral angles between benzofuran rings) .

Q. How can stability issues during prolonged synthesis or analysis be mitigated?

- Methodology : Stabilize the compound by:

- Cooling samples to 4°C to slow organic degradation .

- Using inert atmospheres (N₂/Ar) during reactions to prevent oxidation of the hydroxy group .

- Lyophilizing final products for long-term storage .

Advanced Research Questions

Q. What computational strategies predict the pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?

- Methodology :

- Molecular Dynamics (MD) Simulations : Use software like Discovery Studio to model hydrophobicity (LogP) and aqueous solubility .

- Docking Studies : Assess bioavailability scores (e.g., 0.55–0.56 in similar benzofurans) and synthetic accessibility scores (SAS) to prioritize derivatives .

Q. How can contradictory data on substituent effects (e.g., conflicting yields or bioactivity) be resolved?

- Methodology :

- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent, catalyst) to isolate substituent-specific effects .

- Multivariate Analysis : Use PCA or PLS regression to correlate substituent electronic parameters (Hammett σ) with outcomes .

Q. What protective group strategies are suitable for preserving the hydroxy and morpholine groups during synthesis?

- Methodology :

- Benzyl Ethers : Protect the 6-hydroxy group using benzyl bromide/K₂CO₃, followed by deprotection via hydrogenolysis (Pd/C, H₂) .

- Morpholine Stability : Avoid strong acids/bases to prevent cleavage; use mild conditions (e.g., TFA for selective deprotection) .

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence crystallization and bioactivity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.